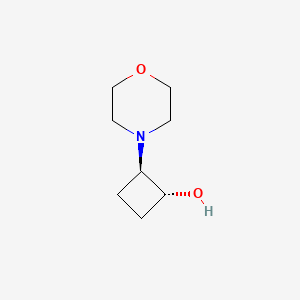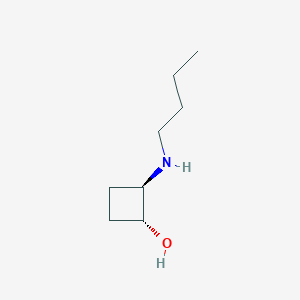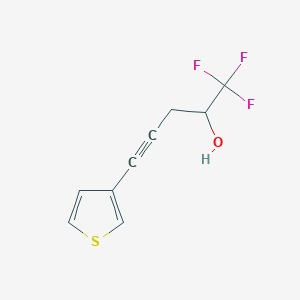![molecular formula C11H14FNO B1485606 trans-2-[(3-Fluoro-4-methylphenyl)amino]cyclobutan-1-ol CAS No. 2163421-37-0](/img/structure/B1485606.png)
trans-2-[(3-Fluoro-4-methylphenyl)amino]cyclobutan-1-ol
描述
trans-2-[(3-Fluoro-4-methylphenyl)amino]cyclobutan-1-ol: is a chemical compound characterized by a cyclobutane ring substituted with a hydroxyl group and an amino group attached to a 3-fluoro-4-methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-[(3-Fluoro-4-methylphenyl)amino]cyclobutan-1-ol typically involves the following steps:
Formation of the cyclobutane ring: This can be achieved through a cycloaddition reaction involving suitable precursors.
Introduction of the amino group: The amino group can be introduced via a nucleophilic substitution reaction using an appropriate amine source.
Fluorination and methylation: The fluorine and methyl groups are introduced through electrophilic aromatic substitution reactions using fluorinating and methylating agents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are fine-tuned to maximize yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The hydroxyl group in trans-2-[(3-Fluoro-4-methylphenyl)amino]cyclobutan-1-ol can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of various substituted cyclobutane derivatives.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a precursor in organic synthesis.
Biology:
- Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine:
- Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry:
- Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of trans-2-[(3-Fluoro-4-methylphenyl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
- 2-[(3-Fluoro-4-methylphenyl)amino]cyclobutan-1-ol
- 3-Amino-3-(2-fluoro-5-methylphenyl)cyclobutan-1-ol
Uniqueness:
- The presence of both fluorine and methyl groups on the phenyl ring imparts unique chemical and physical properties to trans-2-[(3-Fluoro-4-methylphenyl)amino]cyclobutan-1-ol.
- The specific arrangement of substituents on the cyclobutane ring influences its reactivity and potential applications.
属性
IUPAC Name |
(1R,2R)-2-(3-fluoro-4-methylanilino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-7-2-3-8(6-9(7)12)13-10-4-5-11(10)14/h2-3,6,10-11,13-14H,4-5H2,1H3/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKLHDTUWAEXAB-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCC2O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N[C@@H]2CC[C@H]2O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{[Bis(2-hydroxypropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485524.png)
![1-{[(2,4-Difluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485525.png)
![trans-2-[Methoxy(methyl)amino]cyclobutan-1-ol](/img/structure/B1485527.png)


![1-[(1-Hydroxycyclobutyl)methyl]piperidin-3-ol](/img/structure/B1485531.png)
![2-{[(1-Hydroxycyclobutyl)methyl]amino}phenol](/img/structure/B1485534.png)
amino}cyclobutan-1-ol](/img/structure/B1485537.png)
![trans-2-[(2-Methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485539.png)

![tert-butyl (3R,4R)-3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B1485543.png)


